molecular formula C28H27N5O3 B2362907 4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-13-7

4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2362907
CAS RN: 1105231-13-7
M. Wt: 481.556
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an isopropyl group, a methylbenzyl group, and a triazoloquinazoline ring. These types of compounds are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The triazoloquinazoline ring is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Reactions at the benzylic position are common in synthesis problems .

Scientific Research Applications

Anti-inflammatory and Analgesic Potential

This compound has been studied for its potential anti-inflammatory and analgesic effects. Derivatives of similar molecular structures have shown promising results in reducing inflammation and pain sensation, which could be beneficial in the treatment of chronic inflammatory diseases .

Future Directions

Future research could focus on further exploring the biological activity of this compound and similar compounds, as well as developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .

properties

IUPAC Name

4-benzyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-18(2)29-25(34)21-13-14-23-24(15-21)33-27(31(26(23)35)16-20-10-5-4-6-11-20)30-32(28(33)36)17-22-12-8-7-9-19(22)3/h4-15,18H,16-17H2,1-3H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSXRQDLOXNLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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